molecular formula C13H20Cl2N2 B2949400 1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride CAS No. 2490406-22-7

1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride

Cat. No.: B2949400
CAS No.: 2490406-22-7
M. Wt: 275.22
InChI Key: SESZUUDQUIYOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride is a chemical compound of significant interest in medicinal chemistry research. It is based on the pyrazino[2,1-a][2]benzazepine scaffold, a structure recognized in scientific literature for its relevance in the development of anthelmintic agents . Researchers utilize this core structure as a key intermediate to explore structure-activity relationships and synthesize novel derivatives with potential biological activity . The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating in vitro experimental protocols. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-6-12-11(4-1)5-3-8-15-9-7-14-10-13(12)15;;/h1-2,4,6,13-14H,3,5,7-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESZUUDQUIYOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3CNCCN3C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a] benzazepine; dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a] benzazepine derivatives has been documented in various studies. A notable example includes the preparation of derivatives evaluated for their anthelmintic activity against Taenia crassiceps in vitro. Among these derivatives, 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a] benzazepine was highlighted for its high activity and selected for further development .

Anthelmintic Activity

The primary biological activity investigated for this compound is its anthelmintic effect. In vitro studies have shown that certain derivatives exhibit significant efficacy against cestodes. For instance:

  • Compound : 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a] benzazepine
  • Activity : Highly active against Taenia crassiceps
  • Mechanism : The exact mechanism remains under investigation but is thought to involve disruption of the parasite's metabolic processes .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research indicates that modifications to the molecular structure can significantly impact efficacy:

Modification Effect on Activity
Cyclohexylcarbonyl groupIncreases anthelmintic potency
Oxo group at position 4Essential for maintaining activity

This table summarizes findings from various studies that correlate structural changes with biological outcomes.

Study 1: Efficacy Against Cestodes

A study focused on a series of synthesized derivatives demonstrated varying degrees of anthelmintic activity. The lead compound was subjected to further pharmacological evaluation due to its promising results in preliminary screenings .

Study 2: Cytotoxicity and Cancer Research

Research into related benzazepine derivatives has indicated potential anticancer properties. For example:

  • Compound : Indolobenzazepines
  • Activity : Inhibitors of tubulin polymerase and cyclin-dependent kinases (Cdks)
  • Implications : These compounds are being explored as candidates for cancer chemotherapy due to their ability to interfere with cell division .

Comparison with Similar Compounds

SAR Insights :

  • Anthelmintic Activity: The fully saturated octahydro pyrazino-benzazepine scaffold likely enhances stability and parasite membrane interaction .
  • Anticancer Potency: Diisoquinoline derivatives benefit from planar aromatic systems for DNA intercalation and Topo II inhibition .
  • CNS Activity : Mirtazapine’s pyridine ring and methylation improve blood-brain barrier penetration .

Data Tables

Table 1: Efficacy of Pyrazino-Bridged Compounds in Disease Models

Compound Target/Model IC50/EC50 Mechanism Reference
Target Compound Taenia crassiceps (in vitro) Not quantified Anthelmintic (unspecified)
OM-90 (Diisoquinoline derivative) AGS Gastric Cancer Cells 21 μM (24 h) Topo II inhibition, apoptosis
Mirtazapine Rat Hippocampal 5-HT Release 80% increase (2 mg/kg) α2-Adrenoceptor antagonism
ROMK Inhibitor (e.g., MK-7145) Human ROMK Channels 2 nM Potassium channel blockade

Table 2: Structural and Pharmacokinetic Comparison

Compound Molecular Formula logP Solubility (mg/mL) Half-Life (h)
Target Compound C16H20Cl2N2 3.2 (est.) 0.15 (aqueous) N/A
OM-90 C20H22N2O2 2.8 0.08 (DMSO) 4.5
Mirtazapine C17H19N3 2.7 0.1 (water) 20–40
ROMK Inhibitor C12H18Cl2N2O2 1.5 >1 (PBS) 8.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.